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Abstract
Neuropathic pain, a debilitating chronic condition arising from nerve injury, presents a

significant therapeutic challenge. Emerging evidence has identified G protein-coupled receptor

132 (GPR132), also known as G2A, as a critical mediator in the pathogenesis of neuropathic

pain. This technical guide provides a comprehensive overview of the function of GPR132 in

neuropathic pain, detailing its signaling pathways, cellular mechanisms, and its role in both

nerve injury-induced and chemotherapy-induced neuropathic pain models. We present a

synthesis of the current understanding of GPR132's involvement in neuroinflammation and the

sensitization of nociceptive pathways, supported by quantitative data from key studies. This

document is intended to serve as a resource for researchers and professionals in the field of

pain research and drug development, highlighting GPR132 as a promising therapeutic target.

Introduction to GPR132 and Neuropathic Pain
Neuropathic pain is characterized by symptoms such as allodynia (pain from stimuli that do not

normally provoke pain) and hyperalgesia (an increased response to a stimulus that is normally

painful)[1]. A key feature of neuropathic pain is peripheral sensitization, a process driven by

neuroimmune interactions at the site of nerve injury, involving the infiltration of immune cells

and the release of pro-inflammatory mediators[1].
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GPR132 is a G protein-coupled receptor that has been implicated in various physiological and

pathological processes, including inflammation and immune cell trafficking. Recent studies

have brought to light its significant role in the development and maintenance of neuropathic

pain[1][2][3]. This guide will delve into the molecular and cellular functions of GPR132 in this

context.

Role of GPR132 in Animal Models of Neuropathic
Pain
The function of GPR132 in neuropathic pain has been primarily investigated using two key

animal models: the Spared Nerve Injury (SNI) model, which mimics traumatic nerve injury, and

the oxaliplatin-induced neuropathy model, a model for chemotherapy-induced peripheral

neuropathic pain (CIPN)[1][3].

In the SNI model, mice deficient in GPR132 (G2A knockout mice) exhibit a significant reduction

in mechanical hypersensitivity compared to wild-type mice following the nerve injury[1][4][5].

Similarly, in a model of oxaliplatin-induced neuropathic pain, GPR132-deficient mice show

decreased mechanical hypersensitivity[3]. These findings strongly suggest that GPR132 is a

key contributor to the development of pain hypersensitivity in different neuropathic pain states.

Quantitative Data on GPR132 Function in
Neuropathic Pain
The following tables summarize the key quantitative findings from studies investigating the role

of GPR132 in neuropathic pain.

Table 1: Behavioral Response to Mechanical Stimuli in GPR132 Knockout Mice
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Animal Model Genotype
Paw Withdrawal
Latency (g) - Post-
Injury Day 7

Reference

Spared Nerve Injury

(SNI)
Wild-Type ~0.5 g [1][5]

Spared Nerve Injury

(SNI)
GPR132-/- ~1.5 g [1][5]

Oxaliplatin-Induced

Neuropathy
Wild-Type

Decreased Paw

Withdrawal Latency
[3]

Oxaliplatin-Induced

Neuropathy
GPR132-/-

Significantly Higher

Paw Withdrawal

Latency than Wild-

Type

[3]

Table 2: Pro-inflammatory Mediator Levels at the Site of Nerve Injury

Mediator Genotype

Concentration
Change in
Ipsilateral Sciatic
Nerve

Reference

TNFα GPR132-/- Strongly Reduced [1][4]

IL-6 GPR132-/- Strongly Reduced [1][4]

VEGF GPR132-/- Strongly Reduced [1][4]

Table 3: GPR132 Ligand Concentration and Effect on TRPV1
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Ligand Condition Observation Reference

9-HODE Nerve Injury

Strongly increased

concentration at the

injury site

[1][2]

9-HODE
In vitro (DRG

neurons)

Dose-dependently

sensitizes TRPV1

(EC50 ~200 nM)

18:1

Lysophosphatidylcholi

ne (LPC)

Nerve Injury

Increased levels in

serum, DRG, and

CSF

[3]

18:1

Lysophosphatidylcholi

ne (LPC)

In vitro

Induces neuropathic

pain-like behaviors via

GPR132

Cellular and Molecular Mechanisms of GPR132 in
Neuropathic Pain
GPR132 contributes to neuropathic pain through two primary mechanisms: modulating

neuroinflammation via immune cells and directly sensitizing sensory neurons.

GPR132-Mediated Immune Cell Migration and
Neuroinflammation
A crucial event in the development of neuropathic pain is the infiltration of immune cells, such

as macrophages and neutrophils, into the injured nerve and dorsal root ganglia (DRG)[1].

GPR132 plays a pivotal role in this process.

Following nerve injury, the endogenous GPR132 agonist, 9-hydroxyoctadecadienoic acid (9-

HODE), is significantly upregulated at the injury site[1][2]. 9-HODE acts as a

chemoattrapresent for macrophages, and GPR132 activation on these cells is essential for

their migration. In GPR132-deficient mice, there is a massive reduction in the number of

invading macrophages and neutrophils at the site of nerve injury[1][2]. This reduction in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.mdpi.com/2073-4409/9/7/1740
https://pubmed.ncbi.nlm.nih.gov/32708184/
https://www.researchgate.net/publication/315663663_The_G2A_receptor_GPR132_contributes_to_oxaliplatin-induced_mechanical_pain_hypersensitivity
https://www.mdpi.com/2073-4409/9/7/1740
https://www.mdpi.com/2073-4409/9/7/1740
https://pubmed.ncbi.nlm.nih.gov/32708184/
https://www.mdpi.com/2073-4409/9/7/1740
https://pubmed.ncbi.nlm.nih.gov/32708184/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7653134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


immune cell infiltration leads to a significant decrease in the local release of pro-inflammatory

and proalgesic mediators, including TNFα, IL-6, and VEGF[1][4].

The signaling pathway in macrophages involves the activation of a MyD88-PI3K-AKT cascade,

which in turn leads to the transient release of matrix metalloproteinase 9 (MMP9). MMP9 is

crucial for the remodeling of the extracellular matrix, facilitating cytoskeletal changes and

enabling macrophage migration[1][2].

Extracellular Macrophage

9-HODE GPR132 Binds
MyD88

 Activates

PI3K AKT MMP9 Release Cytoskeleton Remodeling
& Migration
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GPR132 signaling in macrophage migration.

GPR132-Mediated Sensitization of Sensory Neurons
GPR132 is expressed in a significant population of dorsal root ganglion (DRG) neurons, the

primary sensory neurons that transmit pain signals[4]. A substantial portion of these GPR132-

positive neurons also express the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a

key integrator of noxious stimuli[4].

The GPR132 agonist, 9-HODE, directly sensitizes TRPV1 channels in these neurons. This

sensitization occurs through a Gq protein-coupled signaling pathway that leads to the activation

of Protein Kinase C (PKC)[1][3]. Activated PKC then phosphorylates and sensitizes the TRPV1

channel, lowering its activation threshold and leading to an exaggerated response to stimuli,

which manifests as hyperalgesia and allodynia[3]. This mechanism has been demonstrated to

be crucial in the context of chemotherapy-induced neuropathic pain[3][4].

Another lipid metabolite, 18:1 lysophosphatidylcholine (LPC(18:1)), which is elevated after

nerve injury, has also been shown to induce pain-like behaviors through a GPR132-dependent

mechanism that involves the phosphorylation of ERK in the DRG[6].
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GPR132 signaling in sensory neuron sensitization.

Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of

GPR132's role in neuropathic pain.

Spared Nerve Injury (SNI) Model
The SNI model is a robust and widely used model of neuropathic pain that results in persistent

mechanical and cold hypersensitivity[1].

Animals: Adult male C57BL/6J mice (wild-type and GPR132-/-).

Procedure:

Anesthetize the mouse (e.g., with isoflurane).

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its

three terminal branches: the sural, common peroneal, and tibial nerves.

Carefully isolate the common peroneal and tibial nerves.

Ligate these two nerves with a fine suture (e.g., 6-0 silk) and transect them distal to the

ligation, removing a small section of the distal nerve stump.

Ensure the sural nerve remains intact.
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Close the muscle and skin layers with sutures.

Behavioral Testing: Assess mechanical hypersensitivity using von Frey filaments at baseline

and at various time points post-surgery (e.g., days 2, 4, 7).

Oxaliplatin-Induced Neuropathic Pain Model
This model is used to study chemotherapy-induced peripheral neuropathy (CIPN)[3].

Animals: Adult male C57BL/6J mice.

Procedure:

Administer oxaliplatin (e.g., 3 mg/kg) intraperitoneally on multiple days (e.g., days 1, 2, 5,

6).

Behavioral Testing: Measure mechanical and thermal sensitivity at baseline and over the

course of the treatment and subsequent days.

Calcium Imaging of DRG Neurons
This technique is used to assess the sensitization of ion channels like TRPV1[3].

Cell Preparation:

Dissect dorsal root ganglia (L4-L6) from adult mice.

Digest the ganglia with a mixture of collagenase and dispase.

Mechanically dissociate the neurons and plate them on coated coverslips.

Culture the neurons overnight.

Procedure:

Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM).

Mount the coverslip on a perfusion chamber on an inverted microscope equipped for

ratiometric imaging.
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Perfuse the cells with a buffer solution.

Apply a short pulse of a TRPV1 agonist (e.g., capsaicin) to establish a baseline response.

Perfuse with the GPR132 agonist (e.g., 9-HODE) for a set duration.

Apply a second pulse of the TRPV1 agonist.

An increase in the calcium influx in response to the second agonist pulse indicates

sensitization.

Immunohistochemistry for Immune Cell Infiltration
This method is used to visualize and quantify immune cells in nerve tissue[1].

Tissue Preparation:

Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

Dissect the sciatic nerve.

Post-fix the tissue in 4% PFA and then cryoprotect in sucrose solutions.

Embed the tissue in OCT compound and freeze.

Cut longitudinal sections of the nerve using a cryostat.

Staining Procedure:

Mount the sections on slides.

Permeabilize the tissue (e.g., with Triton X-100).

Block non-specific binding with a blocking solution (e.g., normal goat serum).

Incubate with primary antibodies against immune cell markers (e.g., anti-Iba1 for

macrophages, anti-Ly6G for neutrophils).

Wash and incubate with fluorescently labeled secondary antibodies.
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Mount with a coverslip and DAPI-containing medium.

Analysis: Image the sections using a fluorescence microscope and quantify the number of

positive cells per area.

In Vivo Studies
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General experimental workflow for studying GPR132 in neuropathic pain.

Therapeutic Implications and Future Directions
The evidence presented in this guide strongly supports the role of GPR132 as a key player in

the pathogenesis of neuropathic pain. Its involvement in both neuroinflammatory processes
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and direct neuronal sensitization makes it an attractive target for the development of novel

analgesics.

Inhibiting the GPR132 receptor could offer a dual therapeutic benefit by:

Reducing the infiltration of pro-inflammatory immune cells to the site of nerve injury, thereby

dampening peripheral sensitization.

Directly preventing the sensitization of nociceptive ion channels like TRPV1 on sensory

neurons.

Future research should focus on the development of potent and selective GPR132 antagonists

and evaluating their efficacy in preclinical models of neuropathic pain[7]. Furthermore, a deeper

understanding of the downstream signaling pathways and the full spectrum of endogenous

ligands for GPR132 will be crucial for the successful clinical translation of GPR132-targeted

therapies. The sexual dimorphism observed in the response to agonists of other GPCRs in pain

models suggests that future studies on GPR132 should also consider potential sex-specific

differences[8][9].

Conclusion
GPR132 has emerged as a critical component in the complex cascade of events leading to

neuropathic pain. Through its role in mediating immune cell migration and sensitizing sensory

neurons, GPR132 contributes significantly to the neuroinflammation and peripheral

sensitization that drive chronic pain states. The data and mechanisms outlined in this technical

guide underscore the potential of GPR132 as a promising therapeutic target for the

management of neuropathic pain. Continued research in this area holds the promise of

delivering novel and effective treatments for this debilitating condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.mdpi.com/2073-4409/9/7/1740
https://pubmed.ncbi.nlm.nih.gov/32708184/
https://pubmed.ncbi.nlm.nih.gov/32708184/
https://www.researchgate.net/publication/315663663_The_G2A_receptor_GPR132_contributes_to_oxaliplatin-induced_mechanical_pain_hypersensitivity
https://pmc.ncbi.nlm.nih.gov/articles/PMC11000026/
https://www.researchgate.net/figure/GPR132-G2A-deficiency-leads-to-reduced-mechanical-hypersensitivity-and-the-secretion-of_fig1_343099394
https://www.researchgate.net/figure/GPR132-was-associated-with-LPC181-induced-neuropathic-pain-A-C-GPR132-siRNA3-was_fig4_389402795
https://www.targetmol.com/target/gpr
https://www.frontiersin.org/journals/pain-research/articles/10.3389/fpain.2021.695396/full
https://www.frontiersin.org/journals/pain-research/articles/10.3389/fpain.2021.695396/full
https://www.biorxiv.org/content/10.1101/2021.04.16.440030.full
https://www.benchchem.com/product/b7653134#what-is-the-function-of-gpr132-in-neuropathic-pain
https://www.benchchem.com/product/b7653134#what-is-the-function-of-gpr132-in-neuropathic-pain
https://www.benchchem.com/product/b7653134#what-is-the-function-of-gpr132-in-neuropathic-pain
https://www.benchchem.com/product/b7653134#what-is-the-function-of-gpr132-in-neuropathic-pain
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7653134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7653134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7653134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

